molecular formula C15H15FN4O3S2 B2687672 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1428347-59-4

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2687672
CAS RN: 1428347-59-4
M. Wt: 382.43
InChI Key: MJBADMCQXIMQQM-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyrazole ring, a thiazole ring, and a benzenesulfonamide moiety .


Molecular Structure Analysis

The compound contains a pyrazole ring and a thiazole ring, which are both five-membered heterocyclic rings. The pyrazole ring contains two nitrogen atoms, and the thiazole ring contains a nitrogen atom and a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the sulfonamide group could potentially undergo hydrolysis, and the heterocyclic rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the heterocyclic rings could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Anticancer Potential

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide and its derivatives have shown promising results as potential anticancer agents. Research by Tsai et al. (2016) on aminothiazole-paeonol derivatives, a closely related compound, demonstrated significant inhibitory activity against various human cancer cell lines, particularly gastric and colorectal adenocarcinoma cells. These compounds exhibited higher potency and lower cytotoxicity compared to standard treatments like 5-fluorouracil (Tsai et al., 2016).

Anti-Inflammatory and Analgesic Properties

Küçükgüzel et al. (2013) synthesized novel derivatives of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, exhibiting anti-inflammatory and analgesic activities. These compounds were also tested for their anticancer and anti-HCV properties (Küçükgüzel et al., 2013).

Photodynamic Therapy in Cancer Treatment

In photodynamic therapy for cancer treatment, the compound's derivatives have shown potential. Pişkin et al. (2020) synthesized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Properties

Compounds with a similar structure have been investigated for antimicrobial properties. Abbas et al. (2017) explored new derivatives of benzenesulfonamide for potential use as antimicrobial agents, showing promising dual antibacterial and antifungal potency (Abbas et al., 2017).

Antidiabetic Potential

Faidallah et al. (2016) reported the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives, which displayed significant antidiabetic activity. These compounds were also analyzed for their drug-like properties, indicating potential as leads for future drug discovery in diabetes treatment (Faidallah et al., 2016).

Anti-Breast Cancer Agent

Putri et al. (2021) synthesized a pyrazoline derivative, showing potential as an anti-breast cancer agent. The compound demonstrated promising binding energy in molecular docking studies, indicating its potential development as an anti-breast cancer treatment (Putri et al., 2021).

Mechanism of Action

Action Environment

Environmental factors—temperature, pH, co-administered drugs, and individual variations—affect the compound’s efficacy and stability. Imagine it navigating this dynamic environment like a molecular detective!

Remember, the world of pharmacology is vast, and this compound dances within its intricate choreography. If you’re a budding scientist, consider diving deeper into research articles and scientific journals to uncover more about our mysterious compound! 🧪🔬

And there you have it—an exploration of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide! 🌟

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or discover new activities .

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O3S2/c1-23-13-4-3-11(16)9-14(13)25(21,22)18-7-5-12-10-24-15(19-12)20-8-2-6-17-20/h2-4,6,8-10,18H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBADMCQXIMQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

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